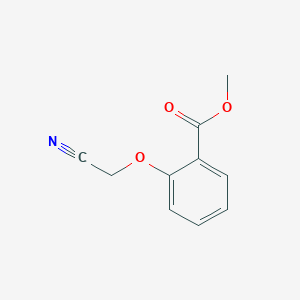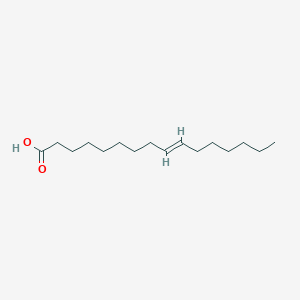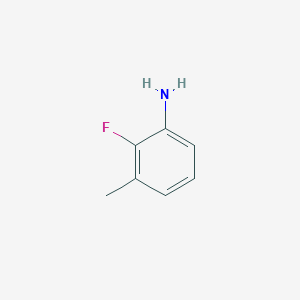
Strontiumcarbonat
Übersicht
Beschreibung
Strontium carbonate is a white or grey powder that occurs naturally as the mineral strontianite . It is the carbonate salt of strontium, with the chemical formula SrCO₃. This compound is odorless, tasteless, and practically insoluble in water . Strontium carbonate is widely used in various industrial applications, including the production of glass, ceramics, and pyrotechnics .
Wissenschaftliche Forschungsanwendungen
Strontiumcarbonat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
-
Chemie: : Es wird als Vorläufer für die Synthese anderer Strontiumverbindungen und als Reagenz in verschiedenen chemischen Reaktionen verwendet .
-
Biologie und Medizin: : this compound wird zur Herstellung von Strontium-basierten Nanopartikeln verwendet, die in der Knochenregeneration, der Medikamentenverabreichung und als antimikrobielle Mittel eingesetzt werden . Strontium-Nanopartikel können auch die Insulin-Freisetzung bei Diabetikern kontrollieren und werden in der Krebstherapie eingesetzt .
-
Industrie: : this compound wird zur Herstellung von Glas für Farbfernsehbildröhren, Ferritmagneten für kleine Gleichstrommotoren sowie schillerndes und Spezialglas verwendet . Es wird auch in der Pyrotechnik eingesetzt, um eine leuchtend rote Farbe in Flammen zu erzeugen .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, mit Säuren und Basen zu interagieren und verschiedene Strontiumsalze zu bilden . In biologischen Systemen können Strontiumionen Kalziumionen im Knochengewebe ersetzen, die Knochenbildung fördern und den Knochenabbau reduzieren . Diese doppelte Wirkung macht Strontiumverbindungen zur Behandlung von Osteoporose wirksam .
Wirkmechanismus
Target of Action
Strontium carbonate (SrCO3) is a carbonate salt of strontium . It shares a similar chemical structure with calcium, allowing it to interact with biological systems in a similar manner . The primary targets of strontium carbonate are the bones and teeth, where it can replace calcium due to its similar ionic radius .
Mode of Action
Strontium carbonate’s mode of action is primarily based on its chemical similarity to calcium. It can replace calcium in various biological processes, particularly in the formation of bones . Strontium carbonate can increase the deposition of new bone by osteoblasts and simultaneously reduce the resorption of bone by osteoclasts . This dual action makes it a potential treatment for conditions like osteoporosis .
Biochemical Pathways
Strontium carbonate affects the biochemical pathways involved in bone formation and resorption . It can stimulate the calcium-sensing receptor (CaSR), which plays a crucial role in maintaining calcium homeostasis . Activation of CaSR can lead to various downstream effects, including the regulation of parathyroid hormone secretion and modulation of bone metabolism .
Pharmacokinetics
It’s known that strontium, in general, can be absorbed in the gastrointestinal tract, distributed throughout the body, particularly in the bones, and excreted through the kidneys . The bioavailability and pharmacokinetic properties of strontium carbonate may be influenced by various factors, including the presence of other ions in the body and the physiological state of the individual .
Result of Action
The primary result of strontium carbonate’s action is the modification of bone metabolism. It can lead to increased bone formation and decreased bone resorption, potentially leading to an overall increase in bone mass . This can be beneficial in conditions like osteoporosis, where bone mass is typically reduced .
Action Environment
The action of strontium carbonate can be influenced by various environmental factors. For instance, the presence of other ions in the body, such as calcium, can affect the absorption and distribution of strontium . Additionally, factors like pH and the presence of certain organic compounds can influence the solubility and bioavailability of strontium carbonate .
Vorbereitungsmethoden
Strontiumcarbonat kann sowohl natürlich als auch synthetisch hergestellt werden. Zu den synthetischen Herstellungsverfahren gehören:
-
Schwarzasche-Verfahren: : Bei diesem Verfahren wird Celestin (Strontiumsulfat) bei hohen Temperaturen (1100–1300°C) mit Koks geröstet, um Strontiumsulfid zu bilden . Die Reaktion verläuft wie folgt: [ \text{SrSO}4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] Das Strontiumsulfid wird dann mit Kohlendioxid oder Natriumcarbonat umgesetzt, um this compound auszufällen {_svg_5}: [ \text{SrS} + \text{H}2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]
-
Direktumwandlungsverfahren: : Bei diesem Verfahren wird Celestin mit Natriumcarbonat und Dampf behandelt, um this compound zu bilden {_svg_6}. Das Gemisch wird dann mit Salzsäure behandelt, um das this compound zu lösen, das anschließend mit Kohlendioxid oder Natriumcarbonat wieder ausgefällt wird .
Analyse Chemischer Reaktionen
Strontiumcarbonat unterliegt verschiedenen chemischen Reaktionen, darunter:
-
Reaktion mit Säuren: : this compound reagiert mit Säuren unter Bildung von Strontiumsalzen und Kohlendioxid . Zum Beispiel mit Salzsäure: [ \text{SrCO}3 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
-
Thermische Zersetzung: : Bei Erhitzen zerfällt this compound zu Strontiumoxid und Kohlendioxid {_svg_9}: [ \text{SrCO}3 \rightarrow \text{SrO} + \text{CO}_2 ]
-
Reaktion mit Ammoniumchlorid: : this compound ist in Ammoniumchlorid löslich und bildet Strontiumchlorid und Ammoniumcarbonat {_svg_10}.
Vergleich Mit ähnlichen Verbindungen
Strontiumcarbonat ähnelt anderen Erdalkalimetallcarbonaten wie Calciumcarbonat, Bariumcarbonat und Magnesiumcarbonat . This compound ist einzigartig in seiner Fähigkeit, eine rote Flamme in der Pyrotechnik zu erzeugen, was bei Calcium- oder Magnesiumcarbonaten nicht beobachtet wird . Darüber hinaus hat this compound spezifische Anwendungen in der Knochenregeneration und der Medikamentenverabreichung, die von seinen Gegenstücken nicht geteilt werden .
Ähnliche Verbindungen
- Calciumcarbonat (CaCO₃)
- Bariumcarbonat (BaCO₃)
- Magnesiumcarbonat (MgCO₃)
- Radiumcarbonat (RaCO₃)
Eigenschaften
CAS-Nummer |
1633-05-2 |
|---|---|
Molekularformel |
CH2O3Sr |
Molekulargewicht |
149.64 g/mol |
IUPAC-Name |
strontium;carbonate |
InChI |
InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4); |
InChI-Schlüssel |
UKCFNZXJZBAZFS-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Sr+2] |
Kanonische SMILES |
C(=O)(O)O.[Sr] |
Color/Form |
WHITE POWDER Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C White orthorhombic crystals White crystalline powde |
Dichte |
3.5 g/cu-cm 3.5 g/cm³ |
melting_point |
1494 °C |
| 1633-05-2 | |
Physikalische Beschreibung |
Dry Powder; Other Solid White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline] WHITE ODOURLESS POWDER. |
Löslichkeit |
11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C Sol in ammonium salts Sol in dilute acids SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE. Soluble in acids, carbonated water, and solutions of ammonium salts Solubility in water, g/100ml at 18 °C: 0.011 (very poor) |
Synonyme |
strontianite strontium carbonate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of strontium carbonate?
A1: Strontium carbonate has the molecular formula SrCO3 and a molecular weight of 147.63 g/mol.
Q2: What are some key spectroscopic characteristics of strontium carbonate?
A2: Infrared spectroscopy (FTIR) reveals characteristic bands related to carbonate groups in strontium carbonate. [] X-ray diffraction (XRD) analysis confirms the crystalline structure of strontium carbonate, typically orthorhombic. [, , ]
Q3: How does the crystal structure of strontium carbonate affect its properties?
A3: The orthorhombic crystal structure of strontium carbonate significantly influences its properties, such as its piezoelectric behavior. For example, oriented strontium carbonate nanocrystals within collagen films exhibit enhanced piezoelectric properties compared to individual components, highlighting the synergistic effect of the organized structure. []
Q4: What are the primary applications of strontium carbonate?
A4: Strontium carbonate finds use in diverse applications, including:
- Pyrotechnics: It imparts a vibrant red color to fireworks and flares. []
- Electronics: A vital component in manufacturing ceramic capacitors and other electronic components. []
- Ceramics and Glass: Used in producing specialized glass for TV screens and as a glaze in ceramics. [, , ]
Q5: How does strontium carbonate contribute to the performance of high-temperature filtration filters?
A5: Adding strontium carbonate to silicon carbide ceramic compositions improves the porosity and strength of high-temperature filtration filters. [] The strontium carbonate likely acts as a sintering aid, promoting densification and enhancing the filter's microstructure.
Q6: What is the role of strontium carbonate in composite propellants?
A6: Strontium carbonate acts as an additive in AP/HTPB-based composite propellants, effectively reducing the burning rate. [] This effect is attributed to increased decomposition temperatures and activation energy of ammonium perchlorate (AP) in the presence of strontium carbonate.
Q7: How does the morphology of strontium carbonate particles affect its applications?
A7: The size and shape of strontium carbonate particles influence its performance in various applications. For instance, needle-shaped strontium carbonate microparticles dispersed in organic solvents are desirable for producing polymer films with reduced birefringence, which is crucial for optical applications. [, , ]
Q8: What are the common methods for producing high-purity strontium carbonate?
A8: Several methods exist for producing high-purity strontium carbonate, including:
- Carbon Reduction Method: Celestite ore (SrSO4) is reduced using carbon, followed by purification steps. [, ]
- Double Decomposition Method: Reacting celestite with sodium carbonate to yield strontium carbonate. [, ]
- Acid Dissolution and NaOH Method: Utilizing acid dissolution of raw materials followed by precipitation with sodium hydroxide. [, ]
Q9: How can the production of strontium carbonate be made more environmentally friendly?
A9: Several approaches promote cleaner production of strontium carbonate:
- Recycling Waste Water: Implementing methods to treat and reuse wastewater from the production process. []
- Utilizing By-products: Converting hydrogen sulfide, a common by-product, into valuable products like sodium sulfite. [, ]
- Optimizing Existing Processes: Improving process efficiency and reducing waste generation through technological advancements. [, ]
Q10: How can the particle size and morphology of strontium carbonate be controlled during synthesis?
A10: Various factors influence the particle size and morphology of synthesized strontium carbonate, including:
- Additives: Employing additives like EDTA can promote the formation of spherical nanoparticles with a narrow size distribution. [, ]
- Reaction Conditions: Adjusting parameters like temperature, pH, and reactant concentrations can significantly impact particle characteristics. [, , ]
- Ultrasonic Irradiation: Utilizing ultrasonic waves during synthesis can facilitate the formation of nanometer-sized spherical strontium carbonate particles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














